molecular formula C13H20N2O3S B2380938 N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide CAS No. 866150-14-3

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide

Cat. No.: B2380938
CAS No.: 866150-14-3
M. Wt: 284.37
InChI Key: PLHYSNNEQFBYFR-UHFFFAOYSA-N
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Description

N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a 2,6-dimethylmorpholine substituent attached to a phenyl ring. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, is known for its conformational flexibility and hydrogen-bonding capabilities, which are critical in drug design and crystal engineering . The sulfonamide group (-SO₂NH₂) is a classic pharmacophore with applications in antimicrobial, antiviral, and enzyme-inhibiting agents.

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10-8-15(9-11(2)18-10)13-6-4-12(5-7-13)14-19(3,16)17/h4-7,10-11,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHYSNNEQFBYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The final step involves the sulfonation of the amine group to form the methanesulfonamide derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Medicinal Chemistry

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide is being explored for its potential therapeutic effects:

  • Anti-inflammatory Properties : Studies have indicated that sulfonamide derivatives exhibit anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, warranting further investigation into its mechanisms of action against tumors .

Biological Research

The compound has shown promise as an enzyme inhibitor:

  • Enzyme Inhibition : It interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active or allosteric sites. This characteristic is crucial for developing drugs targeting metabolic pathways.
  • Protein Interaction Studies : Molecular dynamics simulations have been employed to study its binding interactions with proteins involved in critical biological processes, such as the interaction between S-protein and ACE2 in COVID-19 .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Reagent in Organic Reactions : The compound is utilized in synthesizing more complex molecules due to its reactive sulfonamide group. It can participate in various reactions like nucleophilic substitutions and coupling reactions .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of Tmprss2 (a serine protease involved in viral entry) demonstrated that this compound could effectively interfere with the protein's activity. Molecular docking studies revealed favorable binding interactions at the active site, suggesting its potential as a therapeutic agent against viruses like SARS-CoV-2 .

Case Study 2: Anticancer Activity

Research evaluating various sulfonamide derivatives found that this compound exhibited cytotoxic effects on specific cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer drug candidate .

Data Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnti-inflammatory agentPotential therapeutic effects observed
Anticancer activityCytotoxic effects on cancer cell lines
Biological ResearchEnzyme inhibitorEffective against Tmprss2
Protein interaction studiesFavorable binding interactions
Organic SynthesisBuilding block for complex moleculesParticipates in nucleophilic substitutions

Mechanism of Action

The mechanism of action of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide with structurally related sulfonamide derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent on Phenyl Ring Key Functional Groups Potential Interactions Notable Applications
This compound 2,6-Dimethylmorpholin-4-yl Sulfonamide, morpholine Hydrogen bonding (morpholine O, sulfonamide NH/O), hydrophobic (CH₃, phenyl) Hypothesized kinase inhibition, antimicrobial agents (based on sulfonamide class)
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide (ZINC03888532) 2-Amino-thiazol-4-yl Sulfonamide, thiazole, NH₂ Hydrogen bonding (thiazole N, NH₂), π-π stacking (thiazole) Antibacterial agents (thiazole-sulfonamide hybrids)
N-[4-(2-Aminoethoxy)phenyl]methanesulfonamide (SCHEMBL5145130) 2-Aminoethoxy Sulfonamide, ether, NH₂ Hydrogen bonding (ether O, NH₂), hydrophilic (ethoxy) Prodrug candidates (enhanced solubility via ethoxy group)

Key Observations:

Morpholine vs. Thiazole Substituents: The 2,6-dimethylmorpholine group provides conformational rigidity and hydrogen-bond acceptor sites (oxygen), which may enhance target binding specificity. Thiazole-containing analogs are frequently associated with antimicrobial activity, whereas morpholine derivatives are explored for CNS-targeting drugs due to blood-brain barrier permeability .

Aminoethoxy vs. However, this may reduce membrane permeability . Ethoxy-linked compounds are often used as prodrugs or in targeted delivery systems due to their tunable polarity .

Hydrogen-Bonding Patterns :

  • Etter’s graph-set analysis highlights that sulfonamide NH groups typically form D¹¹(2) motifs (two-centered NH⋯O bonds), while morpholine oxygen may participate in C²²(2) chains (two-centered O⋯HN interactions). Thiazole NH₂ groups can create R²²(8) rings , enabling complex supramolecular architectures .

Crystallographic and Computational Insights

  • Crystallography : Structural studies of similar sulfonamides (e.g., ZINC03888532) using SHELXL () reveal that morpholine and thiazole substituents influence crystal packing via hydrogen bonds and van der Waals interactions. For instance, thiazole derivatives often exhibit tighter packing due to π-π stacking .
  • Software Tools : Programs like ORTEP-3 () visualize conformational preferences, showing that 2,6-dimethylmorpholine adopts a chair conformation , minimizing steric hindrance .

Biological Activity

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article reviews its synthesis, biological mechanisms, and research findings related to its efficacy.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 2,6-dimethylmorpholine and 4-nitrobenzenesulfonyl chloride.
  • Reduction : The nitro group is reduced to an amine using agents such as palladium on carbon.
  • Sulfonation : The amine is then sulfonated to form the methanesulfonamide derivative.

The reaction conditions often include solvents like dichloromethane and purification techniques such as recrystallization and chromatography to achieve high purity .

Biological Mechanisms

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites. This interaction alters the enzyme's conformation and function, affecting various metabolic pathways .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, although detailed investigations are still required to establish its efficacy against specific pathogens .

Case Studies and Research Findings

Research has explored the biological activity of this compound in various contexts:

  • Anticancer Activity :
    • A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations. The mechanism was linked to apoptosis induction in treated cells .
  • Anti-inflammatory Properties :
    • Another investigation focused on the compound's anti-inflammatory effects in animal models. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in conditions like arthritis .
  • Enzyme Targeting :
    • Detailed molecular docking studies have shown that this compound binds effectively to key enzymes involved in disease pathways, indicating its potential as a lead compound for drug development .

Data Table: Summary of Biological Activities

Activity Effect Observed Mechanism Reference
AnticancerInhibition of cell proliferationInduction of apoptosis
Anti-inflammatoryReduction in inflammatory markersModulation of immune response
Enzyme inhibitionBinding to active sites of enzymesAlteration of enzyme function

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